3-Amino-2-bromo-4,6-dimethylpyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-2-bromo-4,6-dimethylpyridine and its derivatives often involves strategic halogenation and functionalization of the pyridine ring. For instance, the bromination of 3-amino-pyridine results in a mixture of 3-amino-2-bromo and 3-amino-2,6-dibromo-pyridine, showcasing the reactivity of the pyridine ring towards bromination agents (Fox, Hepworth, & Hallas, 1973). Additionally, complex polyheterocyclic ring systems have been derived from precursors like 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine, illustrating the compound's utility in constructing more elaborate molecular structures (Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019).
Molecular Structure Analysis
The molecular structure of 3-Amino-2-bromo-4,6-dimethylpyridine derivatives has been elucidated through various analytical techniques, including X-ray diffraction. Studies reveal that nonclassical noncovalent interactions play a crucial role in the structural configuration of these compounds, influencing their crystalline arrangement and stability (AlDamen & Haddad, 2011).
Chemical Reactions and Properties
3-Amino-2-bromo-4,6-dimethylpyridine participates in a variety of chemical reactions, highlighting its reactivity and versatility. Its interaction with radical initiators in organic solutions has been studied, revealing its potential as a chain-breaking antioxidant in the synthesis of novel antioxidants (Wijtmans et al., 2004). This showcases the compound's utility in developing substances with significant antioxidant properties.
Physical Properties Analysis
The physical properties of 3-Amino-2-bromo-4,6-dimethylpyridine and related compounds, such as their solubility, melting points, and crystalline structures, are crucial for their practical applications. These properties are often determined through spectroscopic methods and crystallography, providing insight into the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties of 3-Amino-2-bromo-4,6-dimethylpyridine, including its basicity, reactivity towards various reagents, and stability under different conditions, have been extensively studied. For example, the compound's reactivity towards peroxyl radicals and its stability in air have been documented, emphasizing its potential as a stable and reactive compound for various synthetic applications (Wijtmans et al., 2004).
Scientific Research Applications
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Scientific Field: Heterocyclic Chemistry
- Application : “3-Amino-2-bromo-4,6-dimethylpyridine” can be used as a precursor in the synthesis of pyrimidine-based compounds .
- Method of Application : The compound can undergo aromatic nucleophilic substitution reactions to incorporate complexity and molecular diversity on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde .
- Results or Outcomes : The method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .
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Scientific Field: Medicinal Chemistry
- Application : This compound can be used in the synthesis of biologically active molecules with a 2-pyridone scaffold, which have shown excellent activity as thrombin inhibitors .
- Method of Application : The synthesis involves a series of reactions, including a Suzuki–Miyaura cross-coupling, followed by a basic hydrolysis, and finally a Cu-catalysis and C–N bond forming .
- Results or Outcomes : The resulting molecule exhibited excellent activity as a thrombin inhibitor, with a satisfactory IC5 index (about 0.02–2.5 μM) .
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Scientific Field: Heterocyclic Chemistry
- Application : “3-Amino-2-bromo-4,6-dimethylpyridine” can be used in the synthesis of 3,4,6-trisubstituted 2-pyridones .
- Method of Application : The cyclization reaction in forming of 3,4,6-trisubstituted 2-pyridones was realized between 1,3-dicarbonyl compounds and cyano acetamides .
- Results or Outcomes : Using 1,4-diazabicyclo [2,2,2]octane (DABCO), as an efficient catalyst, and upon refluxing in ethanol was achieved high yield of pyridones .
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Scientific Field: Medicinal Chemistry
- Application : This compound can be used in the synthesis of biologically active molecules with a 2-pyridone scaffold, which have shown excellent activity as antiviral agents .
- Method of Application : The synthesis involves a series of reactions, including a Suzuki–Miyaura cross-coupling, followed by a basic hydrolysis, and finally a Cu-catalysis and C–N bond forming .
- Results or Outcomes : The resulting molecule exhibited excellent activity as an antiviral agent, with a satisfactory IC50 index (about 7.53 μmol/L) .
Safety And Hazards
properties
IUPAC Name |
2-bromo-4,6-dimethylpyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-4-3-5(2)10-7(8)6(4)9/h3H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCPMPRWVKYCQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365909 | |
Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-bromo-4,6-dimethylpyridine | |
CAS RN |
104829-98-3 | |
Record name | 2-Bromo-4,6-dimethyl-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104829-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2-bromo-4,6-dimethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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